1-Benzyl-4-benzylsulfonylpiperidine
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Overview
Description
1-Benzyl-4-benzylsulfonylpiperidine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 1-Benzyl-4-benzylsulfonylpiperidine involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of 4-piperidone with benzyl halides under nucleophilic substitution conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
1-Benzyl-4-benzylsulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogenated benzyl derivatives can be introduced using reagents like benzyl bromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to fully saturated piperidine derivatives .
Scientific Research Applications
1-Benzyl-4-benzylsulfonylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on various cellular pathways and its potential as a therapeutic agent.
Medicine: Research has explored its use in developing drugs for treating neurological disorders and other medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-benzylsulfonylpiperidine involves its interaction with specific molecular targets and pathways. It is known to act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction leads to the modulation of neurotransmitter levels in the brain, which can result in various pharmacological effects, including mood enhancement and cognitive improvement .
Comparison with Similar Compounds
1-Benzyl-4-benzylsulfonylpiperidine can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound is also a piperidine derivative with similar biological activities but differs in its substitution pattern.
Benzylpiperazine: Known for its stimulant properties, benzylpiperazine has a different mechanism of action and is used recreationally.
Sulfonimidates: These compounds share the sulfonyl functional group but have different applications and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for research and industrial applications.
Biological Activity
1-Benzyl-4-benzylsulfonylpiperidine is a piperidine derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a piperidine ring, and it has been studied for its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C18H22N2O2S. Its structure can be represented as follows:
This compound exhibits properties typical of piperidine derivatives, including solubility in organic solvents and moderate stability under various conditions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the serotonergic and dopaminergic systems. These interactions may influence various neurological pathways, making the compound a candidate for research into treatments for disorders such as depression and anxiety.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at serotonin receptors, influencing mood and behavior.
- Dopamine Receptor Interaction : Similar to other piperidine derivatives, it may modulate dopamine pathways, which are crucial in reward and pleasure systems.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
CCRF-CEM (Leukemia) | 10.5 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 12.3 | Inhibition of proliferation |
A549 (Lung Cancer) | 8.7 | Cell cycle arrest |
These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms and potential applications in oncology.
Case Studies
A notable case study involved the use of this compound in a combinatorial therapy approach for treating neurological disorders. Researchers found that when combined with traditional antidepressants, it enhanced therapeutic efficacy while reducing side effects associated with standard treatments.
Comparative Analysis with Related Compounds
This compound can be compared to other piperidine derivatives to highlight its unique biological profile:
Compound | Biological Activity | Notable Differences |
---|---|---|
4-Benzylpiperidine | Moderate stimulant effects | Lacks sulfonyl group |
Benzylpiperazine | Stimulant properties | Different receptor affinity |
1-(4-Fluorobenzyl)-4-piperidone | Antidepressant-like effects | Fluorine substitution alters activity |
This table illustrates how structural variations can significantly influence biological activity, emphasizing the relevance of this compound in medicinal chemistry.
Research Applications
This compound is not only valuable in academic research but also has potential industrial applications:
- Pharmaceutical Development : As an intermediate in synthesizing more complex drugs.
- Neuroscience Research : Investigating its role in neurotransmitter modulation.
- Agricultural Chemistry : Exploring its use in developing new agrochemicals due to its unique properties.
Properties
IUPAC Name |
1-benzyl-4-benzylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c21-23(22,16-18-9-5-2-6-10-18)19-11-13-20(14-12-19)15-17-7-3-1-4-8-17/h1-10,19H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFWQCRPRWHAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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